molecular formula C8H9NO2 B2450182 3-Methylsalicylaldoxime CAS No. 1007237-12-8

3-Methylsalicylaldoxime

Cat. No.: B2450182
CAS No.: 1007237-12-8
M. Wt: 151.165
InChI Key: ZWJHFFKODHFICU-UHFFFAOYSA-N
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Description

3-Methylsalicylaldoxime is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylaldoxime, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its chelating properties and is used in various scientific research applications, including pharmaceuticals, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylsalicylaldoxime can be synthesized through the reaction of 3-methylsalicylaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:

3-Methylsalicylaldehyde+Hydroxylamine HydrochlorideThis compound+Water+Hydrochloric Acid\text{3-Methylsalicylaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 3-Methylsalicylaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methylsalicylaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

3-Methylsalicylaldoxime has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research explores its use in developing drugs for neurodegenerative diseases due to its neuroprotective effects.

    Industry: It is utilized in the extraction and purification of metals from ores, leveraging its chelating properties.

Comparison with Similar Compounds

    Salicylaldoxime: The parent compound, known for its chelating properties.

    2-Methylsalicylaldoxime: Another methyl-substituted derivative with similar properties.

    4-Methylsalicylaldoxime: A positional isomer with distinct reactivity.

Uniqueness: 3-Methylsalicylaldoxime is unique due to the specific position of the methyl group, which influences its reactivity and chelating ability. This positional substitution can affect the stability and formation of metal complexes, making it a valuable compound in specific applications .

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJHFFKODHFICU-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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